(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;dihydrochloride
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Overview
Description
Photo-lysine (hydrochloride) is a diazirine-containing lysine amino acid and multifunctional probe building block. It is used in photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation. This compound is particularly valuable in drug discovery research for probing cellular mechanisms, target identification and validation, and understanding traditionally undruggable targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
Photo-lysine (hydrochloride) can be synthesized through a series of chemical reactions involving lysine and diazirineThe final step involves deprotection to yield the desired product .
Industrial Production Methods
Industrial production of Photo-lysine (hydrochloride) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Photo-lysine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The diazirine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diazirine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of Photo-lysine (hydrochloride) with modified functional groups, which can be used for further applications in research and industry .
Scientific Research Applications
Photo-lysine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive crosslinker in studying protein-protein interactions and molecular dynamics.
Biology: Incorporated into peptides or small-molecule probes for photoaffinity labeling of cellular targets.
Industry: Employed in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Photo-lysine (hydrochloride) involves the formation of a covalent bond with target molecules upon exposure to UV light. The diazirine moiety becomes reactive under UV irradiation, allowing it to crosslink with nearby molecules. This property makes it a powerful tool for studying molecular interactions and identifying binding partners .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-L-photo-leucine
- N6-((2-Azidoethoxy)carbonyl)-L-lysine hydrochloride
- Fmoc-L-photo-methionine
- Fmoc-L-Photo-Phe-OH
- H-L-Photo-Phe-OH
- H-L-Photo-Proline hydrochloride
Uniqueness
Photo-lysine (hydrochloride) is unique due to its diazirine moiety, which provides high specificity and efficiency in photoaffinity labeling. This makes it particularly valuable in applications where precise molecular interactions need to be studied, setting it apart from other photoreactive amino acids .
Properties
Molecular Formula |
C6H14Cl2N4O2 |
---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H12N4O2.2ClH/c7-2-1-6(9-10-6)3-4(8)5(11)12;;/h4H,1-3,7-8H2,(H,11,12);2*1H/t4-;;/m0../s1 |
InChI Key |
GBAFFVBIGOWXIB-FHNDMYTFSA-N |
Isomeric SMILES |
C(CN)C1(N=N1)C[C@@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
C(CN)C1(N=N1)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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